molecular formula C17H21N5O3S B3725115 6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one

6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one

Cat. No.: B3725115
M. Wt: 375.4 g/mol
InChI Key: SMDJECDTRPAQFQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4(3H)-one core with a 6-amino group and a sulfanyl (-S-) substituent at position 2. The sulfanyl group is linked to a 2-oxoethyl chain, which connects to a piperazine ring substituted with a 2-methoxyphenyl group. The structural complexity arises from the integration of a piperazine moiety, known for its role in enhancing pharmacokinetic properties and receptor binding in CNS-targeting drugs .

Properties

IUPAC Name

4-amino-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-25-13-5-3-2-4-12(13)21-6-8-22(9-7-21)16(24)11-26-17-19-14(18)10-15(23)20-17/h2-5,10H,6-9,11H2,1H3,(H3,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJECDTRPAQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino group and the methoxyphenyl piperazine moiety. The final step involves the addition of the sulfanyl group under controlled conditions. Common reagents used in these reactions include various amines, isocyanates, and thiols .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrimidinone Derivatives

6-Amino-2-((2-Methylbenzyl)Thio)Pyrimidin-4(3H)-One ()
  • Structure : Lacks the piperazine-oxoethyl chain; instead, a 2-methylbenzyl group is attached via a sulfanyl group.
  • Properties :
    • Molecular Weight: ~232.24 g/mol (similar to the target compound).
    • LogP: ~0.2 (lower than the target due to absence of polar piperazine).
6-Amino-2-[(2-Methoxyphenyl)Amino]Pyrimidin-4(3H)-One ()
  • Structure: Replaces the sulfanyl group with an amino (-NH-) linkage to 2-methoxyphenyl.
  • Properties: Molecular Weight: 232.24 g/mol. LogP: 0.2 (similar to target compound). Hydrogen Bond Donors: 3 (vs. 3 in the target).
  • Functional Impact: The amino linkage may improve water solubility but reduce metabolic stability compared to the sulfanyl group in the target .

Piperazine-Containing Analogs

4-[(4-Chlorophenyl)Amino]-5-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Carbonyl-6-Methyl-1H-Pyrimidin-2-One ()
  • Structure : Features a piperazine ring with a 2-hydroxyethyl group and a carbonyl linkage.
  • Properties :
    • Molecular Weight: ~407.86 g/mol (higher than the target due to additional substituents).
    • Hydrogen Bond Acceptors: 5 (vs. 9 in the target).
  • Key Difference : The carbonyl linkage and hydroxyethyl group may enhance hydrogen bonding, influencing receptor affinity compared to the target’s oxoethyl-sulfanyl chain .
Arylpiperazines with Trifluoromethyl Groups ()
  • Example: Thiophen-2-yl (4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-Yl) Methanone.
  • Properties: LogP: Higher (~2.5–3.0) due to trifluoromethyl group. Bioactivity: Enhanced binding to serotonin receptors (5-HT1A/2A) compared to non-fluorinated analogs.
  • Comparison : The target’s 2-methoxyphenyl group may offer better selectivity for dopamine receptors, whereas trifluoromethyl groups improve metabolic stability .

Sulfanyl-Modified Derivatives

6-Amino-2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-Yl]Methyl}Sulfanyl)Pyrimidin-4(3H)-One ()
  • Structure : Incorporates an oxadiazole ring in the sulfanyl substituent.
  • Properties :
    • Molecular Weight: 361.38 g/mol.
    • LogP: 1.36 (higher lipophilicity than the target).
6-Amino-5-Nitro-2-Propargylsulfanyl-4(3H)-Pyrimidinone ()
  • Structure: Nitro and propargyl groups modify the pyrimidinone core.
  • Properties :
    • Molecular Weight: ~253.24 g/mol.
    • Reactivity: The propargyl group enables click chemistry applications, unlike the target compound.
  • Key Difference : Nitro groups may confer antibacterial properties, whereas the target’s piperazine moiety suggests CNS activity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Feature
Target Compound ~433.45 ~1.0* 3 9 Piperazine-oxoethyl-sulfanyl linkage
6-Amino-2-[(2-Methoxyphenyl)Amino]Pyrimidin-4(3H)-One () 232.24 0.2 3 4 Amino linkage to aryl group
6-Amino-2-((2-Methylbenzyl)Thio)Pyrimidin-4(3H)-One () ~232.24 0.2 3 3 Benzyl-sulfanyl substituent
Oxadiazole Derivative () 361.38 1.36 3 9 Oxadiazole-enhanced rigidity

*Estimated based on structural similarity.

Biological Activity

6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine core with several functional groups, including an amino group, a methoxyphenyl piperazine moiety, and a sulfanyl group. Its unique structure positions it as a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name 4-amino-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Molecular Formula C17H21N5O3S
Molecular Weight 373.45 g/mol

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that various pyrimidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl and piperazine groups likely enhances this activity by facilitating interactions with microbial targets .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, thieno[2,3-d]pyrimidine derivatives have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-435), suggesting that modifications to the pyrimidine structure can enhance biological activity against cancer cells . The mechanism of action may involve the inhibition of key enzymes or pathways involved in cell proliferation.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. These may include enzymes or receptors that play crucial roles in cellular signaling pathways. The compound's ability to modulate these targets could lead to therapeutic effects in various disease states.

Study on Antimicrobial Efficacy

In a comparative study, pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity, with some compounds being significantly more effective than standard antibiotics like trimethoprim .

Anticancer Studies

A series of derivatives based on the pyrimidine scaffold were tested for their cytotoxicity against cancer cell lines. Notably, compounds demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potential as anticancer agents . The structure–activity relationship (SAR) analysis revealed that the introduction of specific substituents could enhance potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(3H)-one

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